Distinct Hydrolysis Mechanism of Tertiary N-Methyl Thiazole Carbamates
tert-Butyl methyl(thiazol-2-yl)carbamate, as a tertiary N-methyl, N-thiazolyl carbamate, hydrolyzes via the BAc2 mechanism, which is fundamentally different from the E1cB mechanism observed for secondary N-thiazolylcarbamates [1]. This mechanistic distinction has significant implications for its stability and reactivity under basic conditions, making it more predictable and controllable in synthetic applications compared to its secondary amine counterparts.
| Evidence Dimension | Hydrolysis mechanism in OH- solution |
|---|---|
| Target Compound Data | BAc2 mechanism |
| Comparator Or Baseline | Secondary N-thiazolylcarbamates: E1cB mechanism |
| Quantified Difference | Qualitative change in rate-determining step and intermediate |
| Conditions | OH- catalyzed hydrolysis; aqueous/organic medium |
Why This Matters
This mechanistic difference dictates the compound's stability and reaction kinetics under basic conditions, directly impacting synthetic route design and yield.
- [1] Norberto, F. et al. Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Journal of Chemical Research, 2006, 2006(10), 648-651. Available at: https://www.scilit.net/publications/3648058e7d01e077cc190bee975448c7 View Source
